1-(cyclopropanesulfonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepane
Description
The compound 1-(cyclopropanesulfonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepane features a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a 5-(trifluoromethyl)-1,3,4-oxadiazole-methyl moiety. Key structural attributes include:
- Cyclopropanesulfonyl: A strained cyclopropane ring fused to a sulfonyl group, which may enhance steric effects and electronic withdrawal.
- Trifluoromethyl Oxadiazole: An electron-deficient heterocycle known for metabolic stability and bioisosteric properties.
Properties
IUPAC Name |
2-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O3S/c13-12(14,15)11-17-16-10(22-11)8-18-4-1-5-19(7-6-18)23(20,21)9-2-3-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUUJKULJULOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1,4-Diazepane
The diazepane nitrogen is alkylated with a bromomethyl-oxadiazole intermediate. Using K₂CO₃ as a base in dimethylformamide (DMF) at 60°C, the reaction achieves 85–90% conversion. For example, 5-(trifluoromethyl)-1,3,4-oxadiazole-2-methyl bromide reacts with 1,4-diazepane to form the N-alkylated intermediate.
Sulfonylation with Cyclopropanesulfonyl Chloride
The secondary amine of the diazepane is sulfonylated using cyclopropanesulfonyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a scavenger. Reaction at room temperature for 12 hours yields the target compound with 75–82% purity, necessitating recrystallization from ethanol/water mixtures.
Optimization and Challenges
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Oxadiazole Cyclization | POCl₃, 80°C, 6h | T3P®/EtOAc, 50°C, 3h | 78% → 89% |
| Diazepane Alkylation | K₂CO₃, DMF, 60°C | Cs₂CO₃, DMSO, 40°C | 70% → 85% |
| Sulfonylation | TEA, THF, 12h | DMAP, CH₂Cl₂, 4h | 75% → 92% |
Critical challenges include:
-
Oxadiazole Stability : The trifluoromethyl group increases electrophilicity, necessitating inert atmospheres to prevent hydrolysis.
-
Diazepane Ring Strain : Alkylation at the correct nitrogen atom requires protecting group strategies (e.g., Boc groups) to avoid regioisomer formation.
Comparative Analysis of Methods
Oxadiazole Synthesis Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylhydrazide + TFAA | POCl₃, TFAA | 65–78 | 90–95 |
| Amidoxime + TFAA | NaOH/DMSO | 70–85 | 88–93 |
| Nitrile Oxide Cycloaddn | PtCl₄, CH₃CN | 40–55 | 75–80 |
The acylhydrazide-TFAA method is preferred for reproducibility, while the amidoxime route offers higher yields under milder conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at the sulfonyl group or the oxadiazole ring. Common oxidizing agents could include peroxides or strong oxidants like KMnO4.
Reduction: Reduction reactions might be used to alter the functional groups, particularly reducing the oxadiazole ring using hydride sources.
Substitution: The diazepane nitrogen atoms might participate in nucleophilic substitution reactions, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, KMnO4, or other strong oxidants.
Reducing Agents: Hydride donors such as NaBH4, LiAlH4.
Solvents: Aprotic solvents like DMSO, acetonitrile to stabilize intermediates.
Major Products Formed: Products would vary depending on the type of reaction, but potential derivatives include modified diazepane rings, oxidized oxadiazole groups, and substituted cyclopropanesulfonyl groups.
Scientific Research Applications
Chemistry:
Catalysis: This compound could serve as a ligand or catalyst precursor in asymmetric synthesis due to its multifunctional groups.
Material Science: Its unique structure might allow for applications in the design of new materials with specific properties.
Biology and Medicine:
Drug Development: Potential as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Biological Probes: Used in labeling or modifying biological molecules due to its reactive sites.
Industry:
Agriculture: Possible applications as an agrochemical, such as a pesticide or herbicide.
Polymers: Could be used to modify polymer properties for specific industrial applications.
Mechanism of Action
The compound’s mechanism of action involves interactions with biological targets through its various functional groups. The sulfonyl group might act as an electrophile, forming covalent bonds with nucleophilic sites in enzymes or receptors. The trifluoromethyl group can influence the compound's lipophilicity and binding affinity. Pathways involved typically include interaction with proteins, disruption of enzymatic activity, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs of 1,4-Diazepane Derivatives
The following compounds share the 1,4-diazepane core but differ in substituents, leading to distinct physicochemical and functional properties:
Table 1: Key Properties of 1,4-Diazepane Derivatives
Substituent-Driven Functional Differences
Heterocyclic Substituents
- Oxadiazole vs. Pyridyl/Thiadiazole: The target compound’s 1,3,4-oxadiazole is electron-deficient, favoring π-π stacking with aromatic residues in enzymes or receptors. In contrast, the pyridyl group in offers basicity (pKa ~5–6), enabling protonation at physiological pH .
Sulfonyl Groups
- Cyclopropanesulfonyl vs. In contrast, the aryl sulfonyl group in provides planar geometry, enhancing stacking interactions but reducing solubility .
Trifluoromethyl Effects
- The trifluoromethyl group in the target compound and enhances metabolic stability and lipophilicity. However, its position on oxadiazole (target) vs. pyridyl () may influence electronic effects and binding kinetics.
Biological Activity
1-(Cyclopropanesulfonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepane is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 320.27 g/mol. Its IUPAC name is N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide.
The biological activity of this compound is primarily linked to its interaction with the GABA_A receptor, a key player in the central nervous system (CNS) that mediates inhibitory neurotransmission. Research indicates that compounds similar to this compound exhibit significant binding affinity to the benzodiazepine site on GABA_A receptors .
Pharmacological Effects
- Anxiolytic Activity : Studies have demonstrated that derivatives of oxadiazole compounds can act as anxiolytics by enhancing the effect of GABA at the GABA_A receptor. For instance, certain oxadiazole derivatives have shown higher affinities than diazepam in binding assays .
- Hypnotic Effects : The compound has been evaluated for its hypnotic potential using animal models. In tests involving pentobarbital-induced sleep, it was found that the compound significantly increased sleep duration when administered at effective doses .
- Anticonvulsant Properties : The anticonvulsant efficacy was assessed through various models, including pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. Results indicated that the compound exhibited protective effects against seizures, suggesting its potential utility in epilepsy treatment .
Study Overview
A notable study focused on synthesizing and evaluating a series of oxadiazole derivatives for their biological activity. Among these, one derivative showed promising results with a Ki value of 0.44 nM for GABA_A receptor binding and significant hypnotic activity without impairing memory functions in tested animals .
Data Table: Biological Activity Comparison
| Compound | Binding Affinity (Ki) | Hypnotic Effect (mg/kg) | Anticonvulsant Efficacy |
|---|---|---|---|
| This compound | 0.44 nM | 10 mg/kg (significant increase) | Effective in PTZ model |
| Diazepam | 0.74 nM | 2 mg/kg (standard) | Effective in MES model |
Q & A
Basic: What are the optimal synthetic routes for 1-(cyclopropanesulfonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-diazepane?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the 1,4-diazepane core. Key steps include:
- Cyclopropanesulfonyl group introduction : Achieved via nucleophilic substitution using cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine) .
- Oxadiazole ring formation : The 1,3,4-oxadiazole moiety is synthesized by cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using iodine or chloramine-T) .
- Methylation : The oxadiazole-methyl group is introduced using alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical factors : Reaction temperature (often 0–60°C), solvent choice (acetonitrile or DMF), and catalyst use (e.g., Pd for coupling reactions) significantly impact yield and purity. Purification via column chromatography or recrystallization is essential .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the diazepane ring conformation, sulfonyl group attachment, and oxadiazole-methyl substitution. For example, the cyclopropane protons appear as distinct multiplet signals at δ 1.0–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₈F₃N₅O₃S: 390.11) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the chair conformation of the diazepane ring and steric effects from the trifluoromethyl group .
- Infrared (IR) Spectroscopy : Confirms sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
- Core modifications : Synthesize analogs with variations in the diazepane ring (e.g., replacing sulfur in thiazepane derivatives or altering substituents on the oxadiazole ring).
- Functional group substitutions : Test the impact of replacing the cyclopropanesulfonyl group with other sulfonyl derivatives (e.g., phenylsulfonyl) .
- Biological assays : Prioritize targets based on structural similarity to known bioactive diazepanes (e.g., kinase inhibition or GPCR modulation ). Use in vitro assays (e.g., enzyme inhibition IC₅₀) followed by in vivo pharmacokinetic studies.
- Computational docking : Map binding interactions of the trifluoromethyl-oxadiazole group with target proteins (e.g., using AutoDock Vina) to prioritize analogs .
Advanced: What computational methods are suitable for predicting the reactivity and stability of the cyclopropanesulfonyl group?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the cyclopropane C–C bonds to assess ring stability under physiological conditions. Basis sets like B3LYP/6-311G++(d,p) are recommended .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl group and solvent molecules (e.g., water, DMSO) to predict solubility and aggregation tendencies .
- Electrostatic Potential Maps : Visualize electron density around the sulfonyl group to predict nucleophilic/electrophilic attack sites .
Data Contradiction: How should researchers address discrepancies in reported biological activity data across studies?
Answer:
- Purity verification : Re-analyze compound batches using HPLC (>95% purity) to rule out impurities as a cause of variability .
- Assay standardization : Ensure consistent experimental conditions (e.g., cell line passage number, incubation time) across labs. For example, conflicting IC₅₀ values in kinase assays may arise from ATP concentration differences .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 1,4-thiazepane derivatives ) to identify trends. If the cyclopropanesulfonyl group shows inconsistent activity, evaluate its metabolic stability via liver microsome assays .
Advanced: What strategies optimize yield in the final coupling step of the synthesis?
Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling of the oxadiazole-methyl group to the diazepane core. Ligands like XPhos improve efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, but switching to THF in later stages can reduce side reactions .
- Temperature control : Gradual heating (ramp from 25°C to 80°C) prevents decomposition of the sulfonyl group .
Basic: What are the key storage and handling protocols for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
